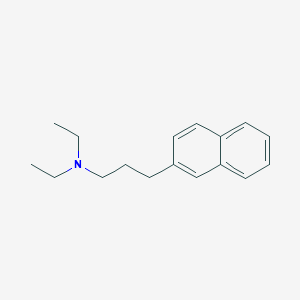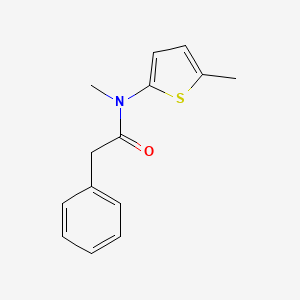![molecular formula C18H22N2O2 B14545014 7-[2-(Diethylamino)ethoxy]-9H-carbazol-2-OL CAS No. 61822-16-0](/img/structure/B14545014.png)
7-[2-(Diethylamino)ethoxy]-9H-carbazol-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(Diethylamino)ethoxy]-9H-carbazol-2-OL is a chemical compound known for its unique structure and properties. It is a derivative of carbazole, a heterocyclic aromatic organic compound. The presence of the diethylaminoethoxy group in its structure imparts specific chemical and physical characteristics that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(Diethylamino)ethoxy]-9H-carbazol-2-OL typically involves the reaction of carbazole with diethylaminoethanol under specific conditions. The process may include:
Nitration: Carbazole is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amines.
Etherification: The amines react with diethylaminoethanol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled temperatures and pressures. Catalysts and solvents are often used to optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
7-[2-(Diethylamino)ethoxy]-9H-carbazol-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The diethylaminoethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-[2-(Diethylamino)ethoxy]-9H-carbazol-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-[2-(Diethylamino)ethoxy]-9H-carbazol-2-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Cellular Processes: Affecting processes such as cell division, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Diethylamino)ethoxy]ethanol: Shares the diethylaminoethoxy group but lacks the carbazole structure.
3-β-[2-(Diethylamino)ethoxy]androst-5-en-17-one: An amphipathic steroid with similar functional groups.
Uniqueness
7-[2-(Diethylamino)ethoxy]-9H-carbazol-2-OL is unique due to its combination of the carbazole core and the diethylaminoethoxy group. This structure imparts specific chemical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61822-16-0 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
7-[2-(diethylamino)ethoxy]-9H-carbazol-2-ol |
InChI |
InChI=1S/C18H22N2O2/c1-3-20(4-2)9-10-22-14-6-8-16-15-7-5-13(21)11-17(15)19-18(16)12-14/h5-8,11-12,19,21H,3-4,9-10H2,1-2H3 |
InChI Key |
DRWUCIPGTZOCST-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


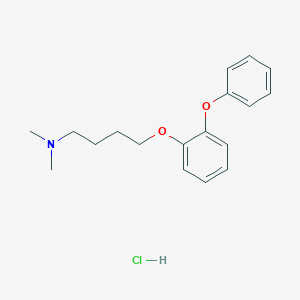
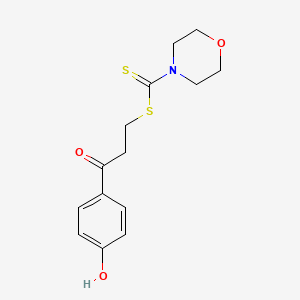
![N-[(E)-[(3,4-dichlorophenyl)hydrazinylidene]methyl]-3-nitrobenzamide](/img/structure/B14544941.png)
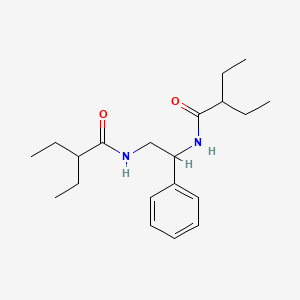
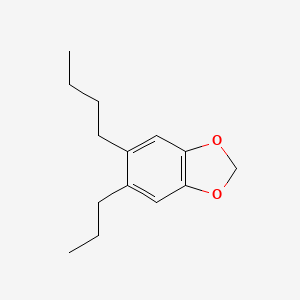
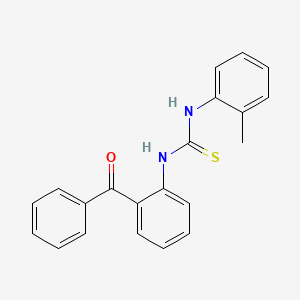
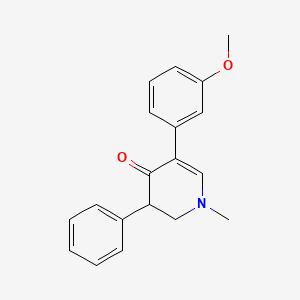
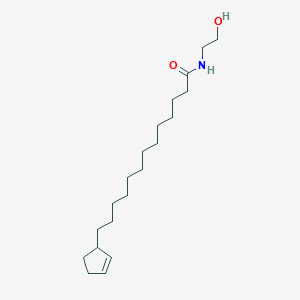
![7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate](/img/structure/B14544979.png)
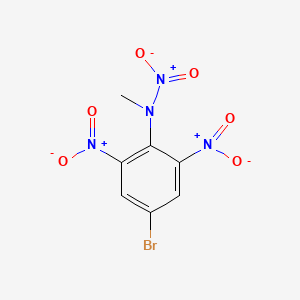
![2-Chloro-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide](/img/structure/B14544999.png)
![Benzenamine, N-[(4-ethylphenyl)methylene]-4-fluoro-](/img/structure/B14545000.png)
